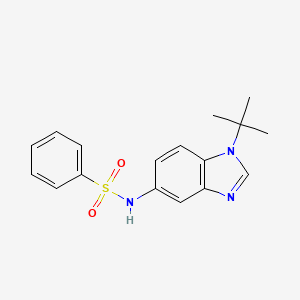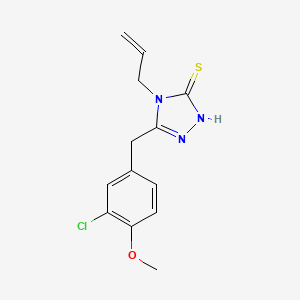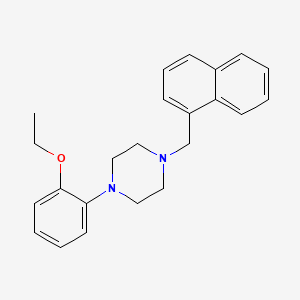
N,N-diallyl-3-methyl-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diallyl-3-methyl-4-nitrobenzamide, also known as DADN, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. DADN is a member of the nitroaromatic family of compounds, which have been widely used in the development of drugs, pesticides, and explosives.
Wirkmechanismus
The mechanism of action of N,N-diallyl-3-methyl-4-nitrobenzamide is not fully understood. However, studies have shown that N,N-diallyl-3-methyl-4-nitrobenzamide can induce oxidative stress in cancer cells, leading to the activation of various signaling pathways that ultimately result in apoptosis. N,N-diallyl-3-methyl-4-nitrobenzamide has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N,N-diallyl-3-methyl-4-nitrobenzamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N,N-diallyl-3-methyl-4-nitrobenzamide can induce oxidative stress in cancer cells, leading to the activation of various signaling pathways that ultimately result in apoptosis. Additionally, N,N-diallyl-3-methyl-4-nitrobenzamide has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N,N-diallyl-3-methyl-4-nitrobenzamide has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N,N-diallyl-3-methyl-4-nitrobenzamide in lab experiments is that it can be synthesized relatively easily and inexpensively. Additionally, N,N-diallyl-3-methyl-4-nitrobenzamide has been shown to have a high degree of selectivity for cancer cells, meaning that it does not affect normal cells. However, there are also some limitations to using N,N-diallyl-3-methyl-4-nitrobenzamide in lab experiments. For example, the mechanism of action of N,N-diallyl-3-methyl-4-nitrobenzamide is not fully understood, and there is still much research that needs to be done to determine its full potential as an anticancer agent.
Zukünftige Richtungen
There are many potential future directions for research on N,N-diallyl-3-methyl-4-nitrobenzamide. One area of research that is currently being explored is the use of N,N-diallyl-3-methyl-4-nitrobenzamide in combination with other anticancer agents. Additionally, researchers are exploring the use of N,N-diallyl-3-methyl-4-nitrobenzamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, there is still much research that needs to be done to fully understand the mechanism of action of N,N-diallyl-3-methyl-4-nitrobenzamide and its potential as an anticancer agent.
Synthesemethoden
N,N-diallyl-3-methyl-4-nitrobenzamide can be synthesized by the reaction of 3-methyl-4-nitrobenzoic acid with thionyl chloride, followed by the addition of allylamine and sodium hydroxide. The resulting product is then purified by recrystallization. The synthesis of N,N-diallyl-3-methyl-4-nitrobenzamide is relatively straightforward and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N,N-diallyl-3-methyl-4-nitrobenzamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of N,N-diallyl-3-methyl-4-nitrobenzamide is its use as a potential anticancer agent. Studies have shown that N,N-diallyl-3-methyl-4-nitrobenzamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N,N-diallyl-3-methyl-4-nitrobenzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
3-methyl-4-nitro-N,N-bis(prop-2-enyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-8-15(9-5-2)14(17)12-6-7-13(16(18)19)11(3)10-12/h4-7,10H,1-2,8-9H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHPQTRLIZQEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(CC=C)CC=C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-methoxyacetamide](/img/structure/B5792327.png)
![4,5-bis(4-methoxyphenyl)-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile](/img/structure/B5792328.png)

![4-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5792340.png)
![4-[(4-methylbenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5792358.png)
![methyl {4-[(2-chlorobenzoyl)amino]phenyl}acetate](/img/structure/B5792363.png)

![N-(3-methylphenyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5792373.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5792377.png)
![1-[4-(benzyloxy)benzyl]-4-methylpiperazine](/img/structure/B5792391.png)

![N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5792402.png)

